molecular formula C9H20N2O2 B2934616 (2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide CAS No. 175087-64-6

(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide

Cat. No. B2934616
CAS RN: 175087-64-6
M. Wt: 188.271
InChI Key: DTMYXDSQCWRMQY-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” is similar to the requested compound . It has a molecular weight of 333.5 and is a powder in physical form . Another related compound is “(2S,3R)-2- ( ( (Benzyloxy)carbonyl)amino)-3- (tert-butoxy)butanoic acid” with a molecular weight of 309.36 .


Molecular Structure Analysis

The InChI code for the related compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” is 1S/C15H31NO5Si/c1-10 (21-22 (8,9)15 (5,6)7)11 (12 (17)18)16-13 (19)20-14 (2,3)4 .


Physical And Chemical Properties Analysis

The related compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” has a melting point of 129-130 degrees Celsius . It is stored at 4 degrees Celsius and is shipped at normal temperature .

Scientific Research Applications

Renin Inhibitors

The synthesis of analogues containing structures similar to "(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide" has been explored for the development of renin inhibitors, crucial in regulating blood pressure and electrolyte balance. These compounds, with their intricate synthesis processes, act as potent inhibitors of human plasma renin, offering insights into designing new therapeutic agents for hypertension and related cardiovascular diseases (Thaisrivongs et al., 1987).

Asymmetric Hydrogenation Catalysts

Research into ligands with tert-butylmethylphosphino groups, bearing resemblance to the tert-butoxy functionality, has led to advancements in asymmetric hydrogenation. These catalysts have shown exceptional enantioselectivities and high catalytic activities, particularly in the synthesis of chiral pharmaceutical ingredients, demonstrating the broad applicability of such structures in medicinal chemistry (Imamoto et al., 2012).

Macrolactamization in Peptide Synthesis

In the context of peptide synthesis, compounds analogous to "(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide" have been employed in the macrolactamization process, a crucial step in forming cyclic peptides like hapalosin. This approach underscores the significance of such structures in developing peptides with potential biological activities, including multidrug resistance (MDR) reversing activity (Wagner et al., 1999).

Antiviral Drug Synthesis

The stereochemical aspect of molecules akin to "(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide" has been pivotal in synthesizing key intermediates for antiviral drugs, such as Atazanavir. This illustrates the compound's potential utility in creating therapeutically valuable molecules through biocatalysis and chemoenzymatic methods (Wu et al., 2019).

Dipeptide Mimetics

In the realm of bioorganic chemistry, structures resembling "(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide" have been explored for their role in forming dipeptide mimetics. These mimetics are crucial in studying peptide structure-activity relationships and developing peptidomimetic drugs, offering a platform for innovative therapeutic strategies (Ejsmont et al., 2007).

Safety And Hazards

The related compound “(2S,3R)-2- { [ (tert-butoxy)carbonyl]amino}-3- [ (tert-butyldimethylsilyl)oxy]butanoic acid” has a safety information pictogram GHS07 . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

(2S,3R)-2-amino-N-methyl-3-[(2-methylpropan-2-yl)oxy]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-6(13-9(2,3)4)7(10)8(12)11-5/h6-7H,10H2,1-5H3,(H,11,12)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMYXDSQCWRMQY-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC)N)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC)N)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-amino-3-(tert-butoxy)-N-methylbutanamide

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